molecular formula C14H16O3S B3214063 cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 1134326-38-7

cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B3214063
CAS RN: 1134326-38-7
M. Wt: 264.34 g/mol
InChI Key: XRZNUKRLXZYVMT-NWDGAFQWSA-N
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Description

“Cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . Its linear formula is C14H16O3S . The IUPAC name for this compound is (1R,2S)-2-[4-(methylsulfanyl)benzoyl]cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for “cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is 1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Palladium–tetraphosphine catalyzed cross-coupling reactions: Remarkable influence of ligand nature has been observed in catalytic systems, demonstrating high efficiency and turnover numbers in the cross-coupling of aryl bromides with arylboronic acids (Feuerstein et al., 2001).
  • Preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers: Research has shown that racemic cis-2-amino-cyclopentane-carboxylic acid can be reacted with (R)-α-methylbenzylamine to form homochiral amides, indicating its potential in stereoselective organic synthesis (Szakonyi et al., 1998).

Analytical and Environmental Chemistry

  • Method development for monitoring pyrethroid metabolites in human urine: Solid-phase extraction followed by gas chromatography-tandem mass spectrometry has been employed for determining various metabolites, including compounds structurally related to cyclopentane-carboxylic acid, highlighting its role in environmental and biological monitoring (Arrebola et al., 1999).

Chemical Separation Techniques

  • High-performance liquid chromatography for isomer separation: A method has been developed for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, showcasing the relevance of such compounds in analytical chemistry (Péter & Fülöp, 1995).

Synthetic Organic Chemistry

  • Asymmetric synthesis of antifungal antibiotics: Studies have shown the stereoselective synthesis of cis-2-aminocyclopentane-1-carboxylic acid (cispentacin), an important compound in medicinal chemistry (Davies et al., 1993).

properties

IUPAC Name

(1R,2S)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZNUKRLXZYVMT-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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